molecular formula C16H14BrClO3 B4664729 4-bromophenyl 4-(4-chlorophenoxy)butanoate

4-bromophenyl 4-(4-chlorophenoxy)butanoate

Cat. No.: B4664729
M. Wt: 369.6 g/mol
InChI Key: RNVMLOILVKEFKK-UHFFFAOYSA-N
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Description

4-Bromophenyl 4-(4-chlorophenoxy)butanoate is an organic compound that features both bromine and chlorine atoms attached to a phenyl ring and a phenoxy group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromophenyl 4-(4-chlorophenoxy)butanoate typically involves the esterification of 4-bromophenol with 4-(4-chlorophenoxy)butanoic acid. This reaction can be catalyzed by acidic or basic conditions, often using reagents such as sulfuric acid or sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl 4-(4-chlorophenoxy)butanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The phenyl and phenoxy groups can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed to yield 4-bromophenol and 4-(4-chlorophenoxy)butanoic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, can facilitate hydrolysis.

Major Products

    Substitution: Products depend on the substituent introduced.

    Oxidation: Products include quinones or carboxylic acids.

    Reduction: Products include alcohols or alkanes.

    Hydrolysis: Yields 4-bromophenol and 4-(4-chlorophenoxy)butanoic acid.

Scientific Research Applications

4-Bromophenyl 4-(4-chlorophenoxy)butanoate has

Properties

IUPAC Name

(4-bromophenyl) 4-(4-chlorophenoxy)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClO3/c17-12-3-7-15(8-4-12)21-16(19)2-1-11-20-14-9-5-13(18)6-10-14/h3-10H,1-2,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVMLOILVKEFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCC(=O)OC2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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